molecular formula C20H17Cl2NO2 B2496020 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone CAS No. 478045-89-5

3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone

Cat. No.: B2496020
CAS No.: 478045-89-5
M. Wt: 374.26
InChI Key: DWGROQGMQQLFGX-UHFFFAOYSA-N
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Description

Table 1: Selected Bond Lengths and Angles from X-ray Data

Parameter Value
C=O bond length 1.23 Å
C-OH bond length 1.36 Å
Cl-C(aryl) bond lengths 1.74–1.76 Å
Dihedral angle (Ar-CH₂) 67.8°

Hydrogen bonding between the hydroxyl group and the pyridinone oxygen (O···H distance: 1.89 Å) stabilizes the crystal lattice. The dichlorobenzyl and phenethyl substituents facilitate π-π stacking interactions with adjacent molecules.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (CDCl₃) highlights key proton environments:

  • Hydroxyl proton : A broad singlet at δ 13.4 ppm, indicative of intramolecular hydrogen bonding.
  • Aromatic protons : Multiplets between δ 7.25–6.13 ppm for the dichlorobenzyl and phenethyl groups.
  • Phenethyl CH₂ : Triplets at δ 2.16 ppm (J = 6.5 Hz) and δ 3.48 ppm (J = 6.5 Hz).

¹³C NMR confirms the carbonyl carbon at δ 165.2 ppm and aromatic carbons between δ 115–140 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • O-H stretch : 3200–3400 cm⁻¹ (broad, hydroxyl group).
  • C=O stretch : 1650 cm⁻¹ (pyridinone carbonyl).
  • C-Cl stretches : 750 cm⁻¹ and 680 cm⁻¹.

UV-Vis Spectroscopy

The compound exhibits λₘₐₐ at 275 nm (π→π* transitions of the aromatic rings) and 320 nm (n→π* transitions involving the carbonyl and hydroxyl groups).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative regions localized on the carbonyl oxygen and hydroxyl group, favoring electrophilic attack at these sites.
  • Torsional energy barriers : 12 kJ/mol for rotation of the dichlorobenzyl group, consistent with crystallographic rigidity.

Frontier molecular orbital analysis shows the HOMO primarily resides on the pyridinone ring, while the LUMO is delocalized across the dichlorobenzyl moiety. These insights align with experimental spectroscopic and crystallographic data, validating the computational model.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2-phenylethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c21-16-7-6-15(18(22)13-16)12-17-19(24)9-11-23(20(17)25)10-8-14-4-2-1-3-5-14/h1-7,9,11,13,24H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGROQGMQQLFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloronicotinic acid and an amine derivative.

    Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a hydroxylating agent.

    Phenethyl Group Addition: The phenethyl group can be added through a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 2,4-dichlorobenzyl chloride with a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone is C20_{20}H17_{17}Cl2_{2}NO2_{2}, with a molecular weight of approximately 374.26 g/mol. The compound features a pyridinone core substituted with a dichlorobenzyl group and a hydroxy group, which contribute to its chemical reactivity and biological activity .

Antitumor Activity

Research indicates that derivatives of pyridinones, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various kinases involved in cancer progression. The presence of the dichlorobenzyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and exert cytotoxic effects on cancer cells .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyridinone derivatives have been studied for their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The hydroxy group can participate in hydrogen bonding, enhancing interaction with biological targets involved in inflammation .

Antimicrobial Properties

There is evidence suggesting that this compound may possess antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

In a study assessing the biological activities of various pyridinone derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Pharmacokinetics and Bioavailability

Research on the pharmacokinetics of this compound suggests that its unique structure may lead to enhanced bioavailability compared to other pyridinones. Studies indicate that the combination of hydrophobic and hydrophilic properties could facilitate better absorption and distribution within biological systems .

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

3-(4-Chlorobenzyl)-1-cycloheptyl-4-hydroxy-2(1H)-pyridinone

  • Molecular Formula: C₁₉H₂₂ClNO₂
  • Molecular Weight : 331.84 g/mol
  • Key Features : Replaces the 2,4-dichlorobenzyl group with a 4-chlorobenzyl moiety and substitutes phenethyl with a cycloheptyl group.
  • The single chlorine atom (vs. dichloro) may lower halogen bonding efficacy .

1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone

  • Molecular Formula: C₁₉H₁₆ClNO₂
  • Molecular Weight : 325.79 g/mol
  • Key Features : Contains a benzyl group at the 1-position and a 4-chlorobenzyl group at the 3-position.
  • Implications : The absence of a 2-chloro substituent reduces steric hindrance, possibly improving binding to planar targets. The benzyl group may enhance π-π stacking interactions compared to phenethyl .

3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone

  • Molecular Formula: C₂₄H₂₂Cl₂F₃NO₂S
  • Molecular Weight : 528.41 g/mol
  • Key Features : Incorporates a trifluoromethylbenzyl-sulfanylpropyl group at the 1-position.
  • The sulfanyl linkage may facilitate redox interactions or metal coordination .

5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

  • Molecular Formula : C₁₇H₁₄Cl₂N₄OS
  • Molecular Weight : 393.30 g/mol
  • Key Features : Substitutes the 4-hydroxy group with a triazolyl-sulfanyl moiety.
  • Implications : The triazole ring introduces hydrogen-bonding capacity, which could enhance target affinity. The allyl group may confer reactivity for further functionalization .

Functional Group Impact Analysis

  • Dichlorobenzyl vs.
  • Phenethyl vs. Cycloheptyl/Benzyl : Phenethyl’s flexibility may allow better conformational adaptation than rigid benzyl or bulky cycloheptyl groups .
  • Hydroxyl vs. Sulfanyl/Triazole : The hydroxyl group in the target compound provides hydrogen-bonding capability, whereas sulfanyl or triazole substituents (e.g., ) introduce nucleophilic or metal-chelating properties.

Biological Activity

3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridinones, characterized by a pyridine ring substituted with various functional groups. The presence of a dichlorobenzyl group and a hydroxy group contributes to its reactivity and biological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17Cl2NO2, with a molecular weight of approximately 361.23 g/mol. The compound's structure can be analyzed as follows:

Feature Description
Pyridine Ring Central structure providing basicity and reactivity
Dichlorobenzyl Group Enhances lipophilicity and potential biological activity
Hydroxy Group Capable of forming hydrogen bonds and participating in nucleophilic reactions

The combination of hydrophobic (dichlorobenzyl) and hydrophilic (hydroxy) properties may enhance the compound's bioavailability and pharmacokinetic profile.

Antitumor Activity

Research has indicated that pyridinone derivatives, including this compound, exhibit significant antitumor properties. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit the activity of kinases involved in various signaling pathways critical for tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Its ability to inhibit enzymes involved in inflammatory pathways suggests that it could be effective in treating conditions characterized by excessive inflammation. The hydroxy group may play a pivotal role in modulating these pathways by interacting with key molecular targets .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds within this class have shown effectiveness against various bacterial strains, potentially making them candidates for developing new antimicrobial agents .

Neuropharmacological Potential

While less explored, there is emerging interest in the neuropharmacological effects of this compound. Similar pyridinone derivatives have been evaluated for their ability to modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression or anxiety .

Study 1: Antitumor Activity Assessment

A study conducted on structurally similar pyridinone derivatives demonstrated their efficacy in inhibiting tumor cell lines derived from breast cancer. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis among cancer cells .

Study 2: Anti-inflammatory Mechanism Investigation

In vitro assays revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in managing chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with other related compounds:

Compound Key Features Biological Activity
3-Acetyl-4-hydroxy-1-methyl-2(1H)-pyridinoneAcetyl group instead of dichlorobenzylModerate anti-inflammatory effects
6-Methyl-4-hydroxy-2(1H)-pyridinoneMethyl substitutionExhibits different pharmacological profiles
5-Fluoro-3-(trifluoromethyl)-2(1H)-pyridinoneTrifluoromethyl groupEnhanced metabolic stability but reduced activity

The presence of both hydrophobic and hydrophilic groups in this compound likely enhances its binding affinity to biological targets compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of the pyridinone core via cyclization of substituted acrylates or malononitrile derivatives under acidic/basic conditions.
  • Step 2 : Introduction of the 2,4-dichlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation .
  • Step 3 : Phenethylation at the N1 position using alkylation agents like phenethyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for alkylation), and catalyst selection (e.g., Pd for cross-coupling steps). Yield improvements often require iterative purification (column chromatography, recrystallization).

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons for dichlorobenzyl, phenethyl CH₂ groups) .
  • FT-IR : Identifies functional groups (e.g., hydroxyl stretch near 3200 cm⁻¹, pyridinone carbonyl at ~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected MW: ~386–388 g/mol for C₂₁H₁₇Cl₂NO₂) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR data with structurally similar analogs (e.g., 1-(2,4-dichlorobenzyl)-4-hydroxy-pyridinones) to identify discrepancies in chemical shifts .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry or regioselectivity, particularly for tautomeric forms of the pyridinone ring .
  • Dynamic NMR : Detects rotational barriers in flexible substituents (e.g., phenethyl group) under variable-temperature conditions.

Q. How can researchers investigate the compound’s mechanism of action in biological systems, given limited prior data?

  • Methodological Answer :

  • Target Prediction : Use computational tools (e.g., molecular docking) to screen against kinase or enzyme databases, leveraging the pyridinone scaffold’s affinity for metal ions .
  • In Vitro Assays :
  • Enzyme Inhibition : Test against metalloenzymes (e.g., HIV integrase, ribonucleotide reductase) at varying concentrations (1–100 µM).
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track localization via confocal microscopy.
  • SAR Studies : Modify substituents (e.g., dichlorobenzyl to fluorobenzyl) to correlate structural changes with activity trends .

Q. What experimental designs are recommended for analyzing stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the pyridinone ring).
  • Metabolic Stability : Use liver microsome assays (human/rat) with NADPH cofactors to assess cytochrome P450-mediated oxidation.
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation via UV-spectrophotometry .

Data Analysis & Troubleshooting

Q. How should researchers address low yields in the final alkylation step during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternative bases (e.g., DBU vs. K₂CO₃) or phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., O-alkylation vs. N-alkylation) and adjust protecting groups if needed .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ~3.5–4.0 for dichlorobenzyl/phenethyl groups).
  • pKa Prediction : Determine the hydroxyl group’s acidity (estimated pKa ~8–10) via quantum mechanical calculations (e.g., DFT).
  • Solubility Modeling : Apply Hansen solubility parameters to identify compatible solvents for formulation .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (LD₅₀) in rodent models.
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential halogenated byproducts.
  • Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to EPA guidelines for chlorinated organics .

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